

Synthetic Strategy and Key Improvements

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Compound Focus: Hispidulin

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The primary goal of the developed synthesis scheme was to overcome the **low feasibility and poor overall yields** associated with earlier methods [1] [2]. The novel approach features more concise reaction steps and an improved overall yield, making it suitable for synthesizing both natural **hispidulin** and its deuterium-labelled derivative [2].

The core strategy involves the following key steps [2]:

- **Selective Protection and Iodination:** Selective MOM (methoxymethyl) protection of a starting material, followed by regioselective iodination using I_2 and a Lewis acid (CF_3CO_2Ag).
- **Benzylation:** Protection of hydroxyl groups via benzylation.
- **Claisen-Schmidt Condensation:** Reaction with 4-(benzyloxy)benzaldehyde to form a chalcone intermediate.
- **Selective Deprotection and Cyclization:** Selective removal of one MOM group under controlled conditions, followed by oxidative cyclization using catalytic I_2 to form the flavone core.
- **Stille Coupling and Baeyer-Villiger Oxidation** were also explored in the retrosynthetic analysis, though the published successful route detailed in the article proceeds through the chalcone pathway [2].

Troubleshooting Common Experimental Issues

Here is a guide to specific problems you might encounter during synthesis, based on the investigated methods.

Issue	Possible Cause	Suggested Solution
Low yield in iodination step [2]	Use of NBS leads to undesirable dibromination at C3 and C5.	Use I₂ in the presence of CF₃CO₂Ag for sterically hindered, regioselective mono-iodination (90% yield).
Poor yield in phenol synthesis from iodide [2]	Inefficient catalyst system for converting iodide to phenol.	Several Pd/Cu catalysts were tested. Best result: Pd₂dba₃ with ligand tBuXPhos in dioxane-H ₂ O with KOH, though yield was modest (27%).
Undesirable side reaction during cyclization [2]	Retro-aldol reaction occurs.	Use catalytic I₂ for oxidative cyclization. Avoid excess I ₂ , which promotes the retro-aldol side reaction.
Challenging purification & low yield in earlier methods [2]	Nonselective protection or need for tedious purification of natural starting materials.	This novel scheme uses a fully synthetic route with selective MOM protection, avoiding isolation of natural compounds like scutellarin.

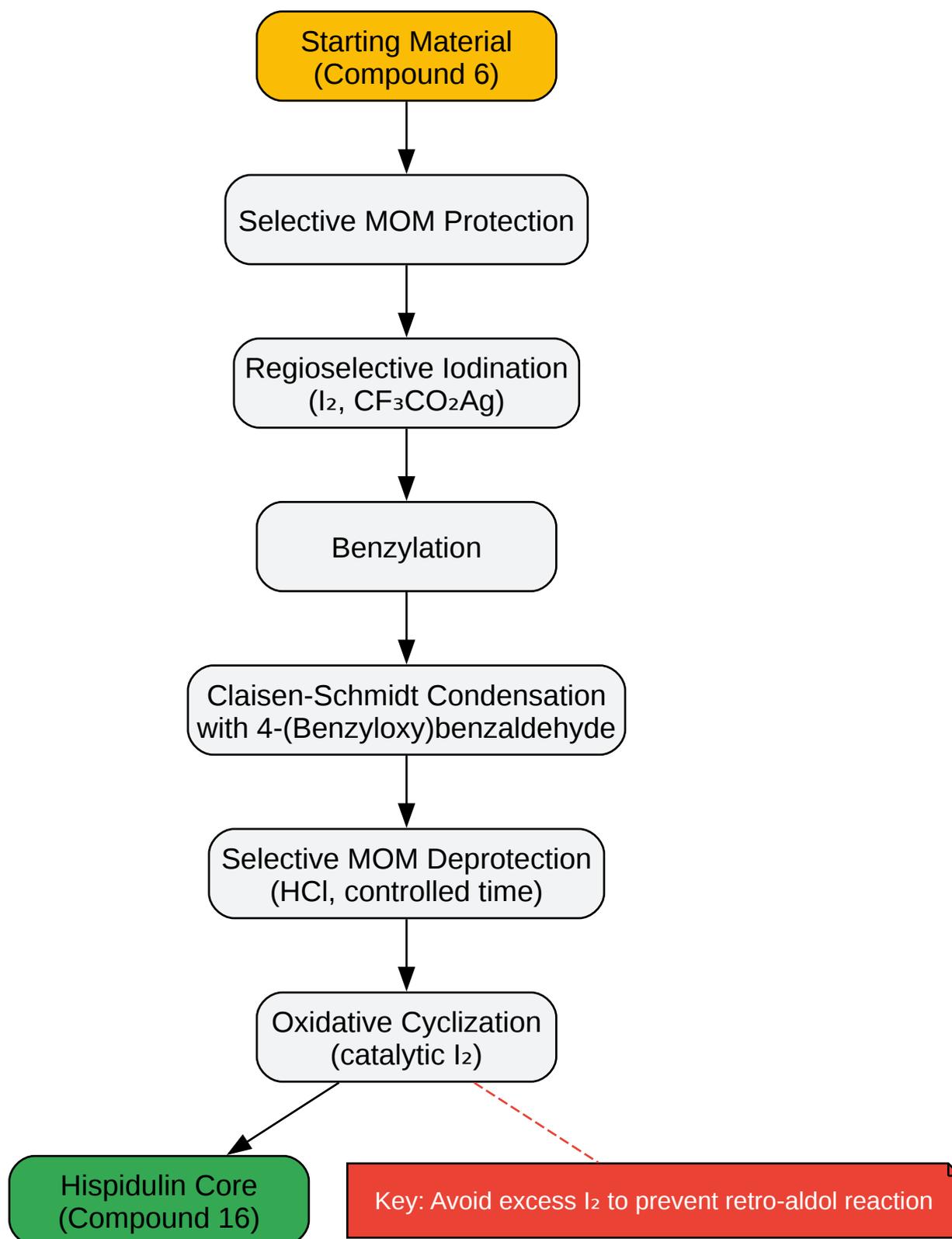
Protocol for Deuterated Hispidulin Synthesis

The same synthetic strategy can be applied to synthesize deuterium-labelled **hispidulin** [2]. The primary modification involves replacing the **C6-OCH₃** group with a **C6-OCD₃** group [2].

Rationale: Metabolite studies indicated that **hispidulin** is O-demethylated at the C6 position to scutellarein. Replacing the hydrogen atoms in the methoxy group with deuterium creates a stronger carbon-deuterium bond, which can **reduce metabolic liability and enhance the compound's stability** in biological systems like human liver microsomes [2]. This produces a New Chemical Entity (NCE) suitable for 505(b)(2) patent applications [2].

Experimental Workflow Diagram

The following diagram outlines the key stages of the successful synthetic pathway for **hispidulin** as described in the research, providing a clear overview of the process from starting material to final product.



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Frequently Asked Questions (FAQs)

Q1: What is the main advantage of this synthetic method over previous ones? The primary advantage is its **higher overall yield and better feasibility for larger-scale preparation** compared to earlier methods that relied on semisynthesis from naturally derived scutellarin or involved lengthy synthetic routes with very low yields (e.g., 1.1%) [2].

Q2: Why would a researcher synthesize a deuterated analog of hispidulin? Deuterated analogs are used to study the **metabolic stability** of the compound. Replacing hydrogen with deuterium at a site of known metabolism (like the C6-methoxy group) can slow down the metabolic breakdown, potentially increasing the drug's half-life and aiding in pharmacokinetic and mechanistic studies [2].

Q3: Are there any specific handling or storage conditions for hispidulin? According to a commercial supplier, **hispidulin** is typically stored as a powder at **-20°C** and is stable for about three years from the date of receipt. For in vitro experiments, it can be dissolved in DMSO [3].

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References

1. Total synthesis and metabolic stability of hispidulin and its d-labelled... [hub.tmu.edu.tw]
2. Total Synthesis and Metabolic Stability of Hispidulin and Its d ... [pmc.ncbi.nlm.nih.gov]
3. Hispidulin | Pim inhibitor | Mechanism | Concentration [selleckchem.com]

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